

Application Note: Synthesis of Strobilurin Analogues for Agrochemical Research

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Compound of Interest

Compound Name: *1,1,1-Trifluoro-2-butanamine hydrochloride*

Cat. No.: B1355300

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Introduction

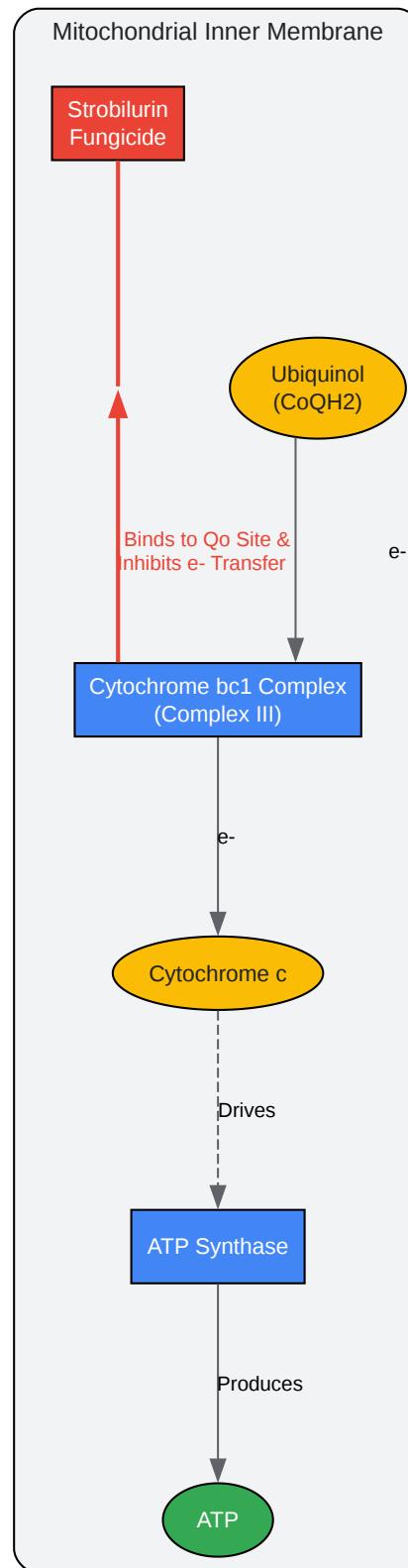
Strobilurins represent a vital class of agricultural fungicides, renowned for their broad-spectrum activity against a wide range of plant pathogens.^{[1][2]} Originally derived from fungi like *Strobilurus tenacellus*, synthetic analogues have become indispensable in modern agriculture due to the photochemical instability and limited availability of the natural compounds. The primary mode of action for these fungicides is the inhibition of mitochondrial respiration in fungi by binding to the Quinone-outside (Qo) site of the cytochrome bc1 complex (Complex III), which disrupts the electron transport chain and halts ATP synthesis.^[2]

However, the extensive use of strobilurins has led to the emergence of resistant pathogens, necessitating the development of novel analogues.^[2] This application note details the synthesis of new strobilurin derivatives, focusing on modifications to the side chain, a common strategy to develop compounds with enhanced activity, particularly against resistant strains.^[1] We present both conventional and microwave-assisted synthetic protocols, summarize fungicidal activity data, and provide a workflow for the synthesis process.

Mechanism of Action: Inhibition of Fungal Respiration

Strobilurin fungicides target the cytochrome bc1 complex within the mitochondrial respiratory chain. Specifically, they bind to the Qo site, blocking the transfer of electrons from ubiquinol to

cytochrome c1.[2] This inhibition prevents the reduction of cytochrome c, a critical step in the electron transport chain, thereby halting the production of ATP and leading to fungal cell death.



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Caption: Mechanism of strobilurin fungicides.

Experimental Protocols

The synthesis of novel strobilurin analogues often involves the modification of the side chain attached to the core pharmacophore.^[1] The following protocols describe the synthesis of strobilurin thioether derivatives by reacting a bromomethyl intermediate with various heterocyclic thiols.

Protocol 1: Microwave-Assisted Synthesis of Strobilurin Thioether Derivatives

This method offers significant advantages, including shorter reaction times, high yields, and milder reaction conditions compared to conventional heating.^{[1][2]}

Materials:

- Methyl 2-(2-bromomethylphenyl)-3-methoxyacrylate (Intermediate 1)
- Heterocyclic thiol (e.g., 2-mercaptobenzothiazole) (Compound 2)
- 1% aqueous Sodium Hydroxide (NaOH)
- Dimethylformamide (DMF)
- Smith Synthesizer (or equivalent microwave reactor)
- Standard laboratory glassware and purification equipment (filtration, recrystallization)

Procedure:

- Prepare a solution of the selected thiol 2 (1 mmol) in 1% aqueous NaOH (5 mL).
- In a separate microwave reaction tube, dissolve the bromomethyl intermediate 1 (1 mmol) in DMF (1 mL).

- Add the thiol solution dropwise to the DMF solution of intermediate 1.
- Seal the microwave tube and place it in the microwave synthesizer.
- Irradiate the mixture at 90 °C for 6-10 minutes.[2]
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with 10 mL of ice-cold water to precipitate the product.
- Collect the solid product by filtration.
- Purify the crude product by recrystallization from an acetone/petroleum ether mixture to yield the desired thioether derivative.[2]

Protocol 2: Conventional Synthesis of Strobilurin Thioether Derivatives

This protocol uses traditional heating methods and serves as a baseline for comparison with the microwave-assisted approach.

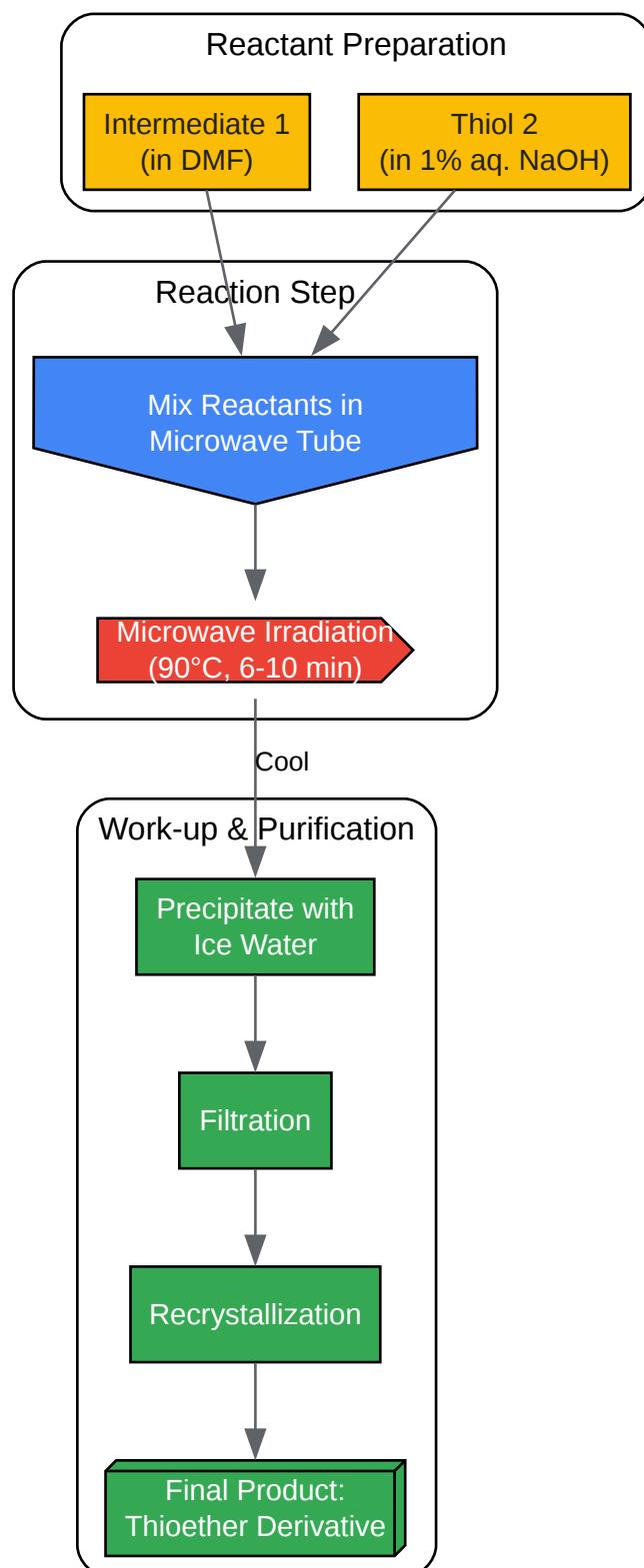
Materials:

- Same as Protocol 1, with the exception of the microwave reactor.
- Oil bath and heating mantle.

Procedure:

- Combine the reactants as described in steps 1-3 of Protocol 1 in a round-bottom flask.
- Heat the resulting solution in an oil bath at 90 °C for 2-4 hours.[1]
- Monitor the reaction completion using TLC.
- Once the reaction is complete, cool the mixture and dilute it with 10 mL of ice-cold water.

- Collect the solid product by filtration.
- Recrystallize the crude product from an acetone/petroleum ether mixture to afford the purified thioether derivative.[\[1\]](#)



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Caption: Workflow for microwave-assisted synthesis.

Data Presentation: Fungicidal Activity

The synthesized strobilurin analogues were screened for their fungicidal activity against various plant pathogens. The results are compared with Kresoxim-methyl, a commercial strobilurin fungicide. The data below represents the concentration required to inhibit 50% of mycelial growth (EC₅₀) in µg/mL. Lower values indicate higher potency.

Compound ID	Linker/Side Chain	Sphaerotheca fuliginea (EC ₅₀)	Pseudopercospora cubensis (EC ₅₀)	Rhizoctonia solani (EC ₅₀)	Botrytis cinerea (EC ₅₀)
Kresoxim-methyl	(Commercial Standard)	2.51	3.14	1.85	4.22
3b	Thioether / Benzimidazol e	1.98	2.56	1.54	3.15
3g	Thioether / Benzothiazole	0.89	1.21	0.95	2.01
4c	Thioether / Pyrimidine	1.55	2.03	1.22	2.89
4d	Thioether / Triazole	1.32	1.78	1.10	2.54
Data synthesized from findings reported in the Journal of Agricultural and Food Chemistry, where compounds containing benzothiazole side chains showed particularly high activity.					
[1][2]					

Green Chemistry & Fine Chemical Synthesis

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable resources in chemical manufacturing.[3][4] The microwave-assisted synthesis protocol described here is an excellent example of a greener approach in fine chemical production. Compared to conventional heating, it dramatically reduces reaction times from hours to minutes, which lowers energy consumption.[1][2] This efficiency, coupled with often higher yields, reduces solvent and reagent waste, aligning with the goals of sustainable chemistry in the agrochemical industry.[5][6] Furthermore, the development of highly selective catalysts, including biocatalysts, is a key area of research for producing fine chemicals with minimal environmental impact.[7][8]

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